molecular formula C13H15NO3 B2739218 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione CAS No. 1049031-82-4

2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No.: B2739218
CAS No.: 1049031-82-4
M. Wt: 233.267
InChI Key: VUVAWQZXTDKUEM-NTMALXAHSA-N
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Description

2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a cyclohexane ring substituted with a dimethylamino group and a furan ring

Preparation Methods

The synthesis of 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal in dry xylene. The reaction mixture is refluxed for 2 hours, then cooled, and the resulting solid is recrystallized from ethanol . The yield of this reaction is approximately 71%, and the melting point of the product is 94°C .

Chemical Reactions Analysis

2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione involves its ability to form complexes with metal ions. This interaction can inhibit the activity of enzymes that require metal ions as cofactors. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione include:

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5-(furan-2-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(2)8-10-11(15)6-9(7-12(10)16)13-4-3-5-17-13/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVAWQZXTDKUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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